5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione
Description
5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione is a heterocyclic compound featuring a fused triazole-pyrimidine core. The molecule is characterized by a thione (-S) group at position 7 and an ethyl substituent at position 3 of the triazole ring. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity compared to oxo analogs (e.g., 8-azaguanine) and reactivity due to the thione group’s nucleophilic sulfur atom .
Properties
CAS No. |
5460-90-2 |
|---|---|
Molecular Formula |
C6H8N6S |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-amino-3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione |
InChI |
InChI=1S/C6H8N6S/c1-2-12-4-3(10-11-12)5(13)9-6(7)8-4/h2H2,1H3,(H3,7,8,9,13) |
InChI Key |
QEAAWVGZJYLVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=S)N=C(N2)N)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-1,2,4-triazole with carbon disulfide in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine and are conducted in solvents like DMF or dichloromethane.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in critical biological processes.
Pathways Involved: By inhibiting topoisomerase I, the compound can induce DNA damage and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A. 8-Azaguanine (5-Amino-1,6-dihydro-7H-v-triazolo(4,5-d)pyrimidin-7-one)
- Key Differences : Replaces the thione (-S) group with an oxo (-O) group at position 5.
- Implications :
B. 5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Key Differences : Substitutes the ethyl group with a benzyl moiety at position 3.
C. 3-(3-Fluorophenyl)-3H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione
- Key Differences : Incorporates a 3-fluorophenyl group at position 3 instead of ethyl.
- Implications :
Physicochemical Properties
- Thermal Stability: Derivatives like 5-amino-3-benzyl-... exhibit high thermal stability (405.4°C), a trait likely shared by the ethyl analog due to similar fused-ring rigidity .
Biological Activity
5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione (CAS Number: 5460-90-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₆S |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 5-amino-3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione |
| CAS No. | 5460-90-2 |
| Canonical SMILES | CCN1C2=C(C(=S)N=C(N2)N)N=N1 |
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that 5-amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in lung cancer cells by inhibiting colony formation and arresting the cell cycle at the G2/M phase .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit topoisomerase I, leading to DNA damage in cancer cells. Additionally, it exhibits inhibitory effects on alkaline phosphatases (h-TNAP and h-IAP), which could be linked to its anticancer properties .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound possesses antimicrobial properties against several pathogenic bacteria, indicating its potential as a therapeutic agent in treating infections .
Antiproliferative Effects
A study highlighted the compound's effectiveness against lung cancer cell lines H1650 and A549 with IC50 values of 1.91 µM and 3.28 µM respectively, while exhibiting lower toxicity towards normal gastric cells (GES-1) with an IC50 of 27.43 µM . This selectivity underscores its potential as a targeted anticancer agent.
Anti-inflammatory and Analgesic Properties
In addition to its anticancer activity, the compound has been evaluated for anti-inflammatory effects. It showed significant efficacy at doses comparable to conventional anti-inflammatory medications . The analgesic properties were also noted in animal models at higher doses (100 and 200 mg/kg), suggesting a multifaceted therapeutic application.
Structure-Activity Relationship (SAR)
The structure of 5-amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione allows for various substitutions that can enhance its biological activity. Modifications in substituents have been shown to influence its potency and selectivity against different targets .
Case Studies
- Lung Cancer Study : A recent study focused on the synthesis of triazolo[4,5-d]pyrimidine derivatives revealed that certain modifications significantly enhanced antiproliferative activity against lung cancer cells . The findings suggest that these derivatives could serve as templates for developing new antitumor agents.
- Antibacterial Evaluation : In vitro studies demonstrated that derivatives of this compound effectively inhibited growth across multiple bacterial strains, suggesting potential applications in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
